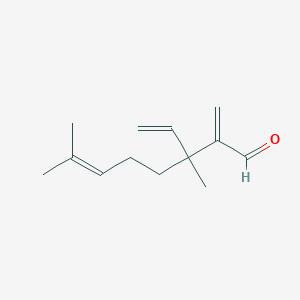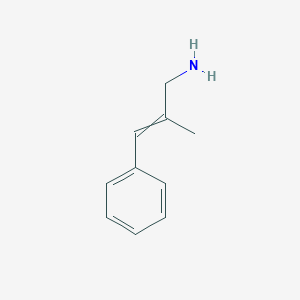
2-methyl-3-phenylprop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenylprop-2-en-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of cinnamylamine, characterized by the presence of a phenyl group attached to a prop-2-en-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cinnamaldehyde with methylamine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogenation conditions . Another method involves the alkylation of benzylamine with methyl iodide, followed by a series of reduction and deprotection steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and catalysts like palladium or platinum to achieve efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenylprop-2-en-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
Applications De Recherche Scientifique
2-Methyl-3-phenylprop-2-en-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-methyl-3-phenylprop-2-en-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it has been shown to inhibit monoamine oxidase-B, an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in conditions like depression and Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-2-propen-1-amine: Similar structure but lacks the methyl group at the 2-position.
N-Methyl-3-phenyl-2-propen-1-amine: Contains an additional methyl group on the nitrogen atom.
Cinnamylamine: The parent compound without the methyl substitution.
Uniqueness
2-Methyl-3-phenylprop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
736895-99-1 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
2-methyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8,11H2,1H3 |
Clé InChI |
HORKAHMETZKPEM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


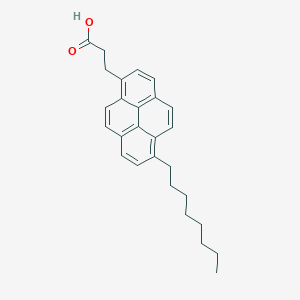
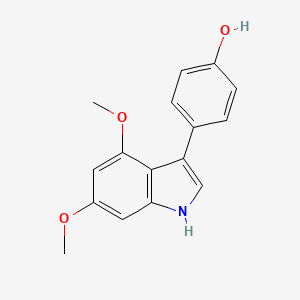
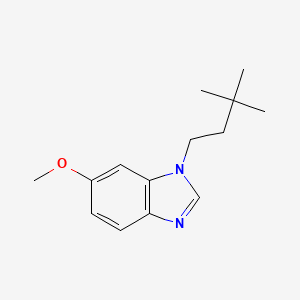
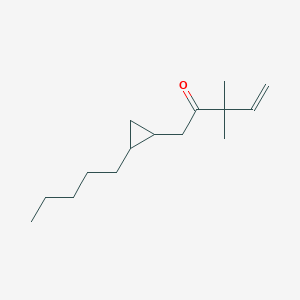
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
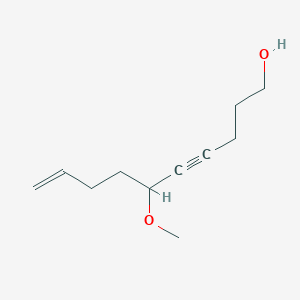

![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
phosphanium bromide](/img/structure/B14218760.png)
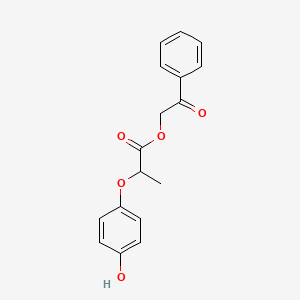
![[3-amino-5-(4-octylphenyl)pentyl]phosphonic Acid](/img/structure/B14218773.png)
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)
